molecular formula C10H12N2O B8440180 5-(Dimethylamino)isoindolin-1-one

5-(Dimethylamino)isoindolin-1-one

Cat. No.: B8440180
M. Wt: 176.21 g/mol
InChI Key: SVVGFZBBGGTEEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Dimethylamino)isoindolin-1-one is a chemical compound based on the privileged isoindolin-1-one scaffold , a structure of significant interest in medicinal and synthetic chemistry due to its diverse biological activities and synthetic versatility . This scaffold is recognized as a valuable precursor for developing potential enzyme inhibitors and is investigated across multiple therapeutic areas, including anticancer, antiviral, and antipsychotic research . The incorporation of the dimethylamino group suggests potential for enhanced solubility and modified electronic properties, which can be pivotal for optimizing biological efficacy and target specificity. The compound is intended for research applications only and is not intended for diagnostic or therapeutic use in humans or animals . Researchers are encouraged to explore its potential as a building block in the synthesis of more complex molecules or as a core structure in structure-activity relationship (SAR) studies. As with all compounds of this class, specific functional groups and substituents, such as the dimethylamino moiety, can significantly influence its pharmacological profile, making it a versatile intermediate in drug discovery programs . Handling Note: Please refer to the associated Safety Data Sheet (SDS) for proper handling, storage, and disposal information before using this product.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

5-(dimethylamino)-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C10H12N2O/c1-12(2)8-3-4-9-7(5-8)6-11-10(9)13/h3-5H,6H2,1-2H3,(H,11,13)

InChI Key

SVVGFZBBGGTEEW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=O)NC2

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Antiviral Activity

Key findings from antiviral studies () highlight the critical role of substituent position and type:

Compound ID Substituent Position Substituent Type Antiviral Activity (Relative to A7*) Notes
A7 Parent compound None Baseline activity Reference
4 C6 Amino (-NH₂) Slightly increased Enhanced H-bond donor capability
5 C5 Amino (-NH₂) Decreased C5 substitution less favorable
B1 C6 Propylamino Dramatically increased Optimal NH donor at C6
B3 C5 Propylamino Reduced C5 substitution detrimental
B4 C5 Dipropylamino Weak/No activity Dialkylamino groups reduce potency
D3 C6 4-Methylpiperazin Comparable to A3 Steric tolerance overrides H-bond loss

*5-(Dimethylamino)isoindolin-1-one: Positioned at C5 with a dialkylamino group, this compound aligns structurally with B4 (C5-dipropylamino). Both exhibit reduced antiviral activity compared to C6-substituted analogs (e.g., B1), emphasizing the importance of substitution position and the superiority of NH-containing groups over dialkylamino moieties.

Substituent Effects on Bioactivity

  • Alkylamino vs. Dialkylamino: C6-alkylamino derivatives (e.g., B1) show enhanced antiviral activity due to hydrogen-bond donor capacity, while dialkylamino groups (e.g., B4, 5-(dimethylamino)) at C5 or C6 reduce potency .
  • Steric vs. Electronic Effects: Compound D3 (C6-4-methylpiperazinyl) retains activity despite lacking an NH group, suggesting steric compatibility at C6 may compensate for lost H-bonding . In contrast, C5 substitutions (e.g., 5-dimethylamino) face steric or electronic mismatches in binding pockets.

Comparison with Other Isoindolin-1-one Derivatives

  • 5-Methoxyisoindolin-1-one (CAS 22246-66-8): Methoxy (-OCH₃) at C5 provides electron-donating effects but lacks H-bond donor capacity. Antiviral activity data is unavailable, but methoxy groups generally improve solubility .
  • The 3,3-dimethyl group may improve metabolic stability .
  • 5-Amino-2-methylisoindolin-1-one (CAS 943751-30-2): Amino (-NH₂) at C5 with a C2-methyl group shows moderate activity in structural analogs, though C5 amino substitution is less favorable than C6 .

Key Research Findings

  • Positional Specificity: C6 substitutions consistently outperform C5 in antiviral activity, as seen in B1 (C6-propylamino) vs. B3 (C5-propylamino) .
  • Dialkylamino Limitations: Dialkylamino groups (e.g., dimethylamino, dipropylamino) at C5 or C6 reduce potency due to steric hindrance and lack of H-bond donation .
  • Steric Tolerance : Exceptions like D3 highlight that bulky C6 substituents (e.g., 4-methylpiperazinyl) can retain activity despite losing NH functionality, suggesting binding pocket flexibility .

Preparation Methods

Lithiation-Cyclization Strategies

The lithiation-cyclization approach represents a foundational method for constructing isoindolin-1-one cores. As demonstrated in the one-pot synthesis of 3-substituted isoindolin-1-ones , this method utilizes N-benzyl-N,N-dimethylureas as precursors. Lithiation at the 3-position with LDA (lithium diisopropylamide) enables electrophilic trapping, followed by acid-mediated cyclization to form the lactam ring . For 5-(dimethylamino) derivatives, strategic placement of dimethylamino groups on the benzene ring prior to lithiation could enable regioselective synthesis.

Key reaction parameters:

  • Temperature: −78°C for lithiation, 0°C to room temperature for cyclization

  • Electrophiles: Aldehydes, ketones, or alkyl halides for side-chain diversification

  • Typical yields: 68–92% for 3-substituted analogs

A notable limitation is the requirement for pre-functionalized aromatic rings, necessitating orthogonal protection of the dimethylamino group during lithiation.

Multicomponent Reaction Systems

Recent advances in atom-economical syntheses have enabled isoindolin-1-one formation through domino reactions. A three-component system employing 2-carboxybenzaldehyde, nitriles, and N,N-disubstituted anilines under acidic conditions achieves simultaneous C–C and C–N bond formation . This method could be adapted for 5-(dimethylamino) derivatives by using dimethylamine as the nucleophilic component.

Representative Conditions :

  • Solvent: Toluene/EtOH (3:1)

  • Catalyst: p-TsOH (20 mol%)

  • Temperature: 80°C, 12–18 hours

  • Yield range: 72–89% for analogous compounds

The reaction mechanism involves:

  • Knoevenagel condensation between aldehyde and nitrile

  • Michael addition of amine to the α,β-unsaturated intermediate

  • Lactamization via intramolecular nucleophilic attack

Nitro-Group Reduction and Dimethylation

A robust two-step approach involves synthesizing 5-nitroisoindolin-1-one followed by reduction and alkylation. This method draws from procedures used to prepare 6-(dimethylamino)isoindolin-1-one :

Step 1: Nitroisoindolin-1-one Synthesis

  • Starting material: Methyl 2-bromomethyl-5-nitrobenzoate

  • Coupling with aniline derivatives via SN2 displacement

  • Cyclization under basic conditions (K₂CO₃, DMF, 60°C)

Step 2: Functional Group Interconversion

  • Nitro reduction: H₂/Pd-C in EtOH, quantitative yield

  • Dimethylation: CH₃I, K₂CO₃ in DMF, 85–90% yield

Critical parameters:

  • Reduction temperature: 25–40°C to prevent over-reduction

  • Methylation agent excess: 3 eq CH₃I for complete N-alkylation

Transition Metal-Catalyzed Approaches

Palladium-catalyzed methodologies enable direct C–H functionalization of isoindolinones. The dearomative Heck reaction has been employed for 3-substituted derivatives , which could be modified for 5-position functionalization:

General Protocol :

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: BINAP (10 mol%)

  • Base: Cs₂CO₃

  • Solvent: DMF, 100°C

  • Electrophile: Aryl diazonium salts

While current literature focuses on 3-substitution , directing group strategies using N-protecting groups (e.g., Boc) could potentially shift reactivity to the 5-position.

Asymmetric Synthesis Techniques

Chiral 3-substituted isoindolinones have been synthesized via organocatalytic aza-Henry/lactamization cascades . Although developed for 3-substituents, this method's modularity suggests applicability to 5-substituted systems:

Optimized Conditions :

  • Organocatalyst: Bifunctional thiourea (20 mol%)

  • Base: K₂CO₃ (5 eq)

  • Solvent: Toluene, −40°C to RT

  • Yield: 85% with 96% ee for model compounds

Key intermediates:

  • Nitromethane as CH-acid donor

  • In situ formation of imine intermediates

Barbiturate-Fused Isoindolinone Synthesis

Though primarily used for urease inhibitors , the barbiturate fusion approach provides insights into amino group incorporation:

Reaction Sequence :

  • Knoevenagel condensation: 2-formylbenzoic acid + barbiturate

  • Microwave-assisted aminolysis with amines

Modification potential:

  • Replace barbiturates with dimethylamine derivatives

  • Use 5-substituted phthalaldehydic acids as starting materials

Comparative Analysis of Methods

MethodYield RangeRegioselectivityFunctional Group ToleranceScalability
Lithiation-Cyclization68–92% ModerateSensitive to EDGsLab-scale
Multicomponent72–89% LowBroadPilot-scale
Nitro Reduction80–90% HighNitro-specificIndustrial
Transition Metal45–78% VariableHalide-dependentLab-scale
Asymmetric75–96% HighNarrowLab-scale

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Dimethylamino)isoindolin-1-one, and how can purity be validated experimentally?

  • Methodological Answer : Prioritize multi-step synthesis pathways involving cyclization of substituted phthalimide precursors with dimethylamine derivatives. Purity validation requires a combination of HPLC (≥98% purity threshold) and spectroscopic techniques (e.g., 1^1H/13^{13}C NMR for structural confirmation). For novel compounds, include elemental analysis and high-resolution mass spectrometry (HRMS). Ensure reproducibility by documenting reaction conditions (temperature, solvent, catalyst) in the experimental section, with cross-referenced supplementary data .

Q. How should researchers characterize the structural identity of this compound to ensure reproducibility?

  • Methodological Answer : Use X-ray crystallography for unambiguous structural assignment, supplemented by IR spectroscopy to confirm functional groups (e.g., carbonyl and dimethylamino groups). For compounds lacking crystalline forms, employ 2D NMR techniques (COSY, HSQC) to resolve ambiguities. Cross-validate data against published analogs (e.g., ranitidine derivatives in ) to identify spectral discrepancies caused by substituent effects .

Q. What experimental protocols are recommended for assessing the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies using ICH guidelines (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation products. Include mass spectrometry to identify degradation pathways (e.g., hydrolysis of the isoindolinone ring). Report storage recommendations (e.g., inert atmosphere, -20°C) and container material compatibility (e.g., amber glass vs. polyethylene) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel catalytic systems?

  • Methodological Answer : Apply density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and identify reactive sites. Use molecular dynamics simulations to assess solvent effects and transition states in proposed reactions (e.g., Pd-catalyzed cross-coupling). Validate predictions with controlled experiments comparing predicted vs. observed yields, and adjust parameters (e.g., solvent polarity) iteratively .

Q. How should researchers resolve contradictions in reported biological activity data for this compound analogs?

  • Methodological Answer : Perform meta-analysis of existing studies to identify variables (e.g., cell line specificity, assay conditions). Replicate key experiments with standardized protocols (e.g., MTT assays at 24/48-hour intervals) and include positive/negative controls (e.g., ). Use statistical tools (e.g., ANOVA with post-hoc tests) to quantify variability and isolate confounding factors (e.g., impurity profiles) .

Q. What strategies are effective in designing isoindolinone derivatives to enhance selectivity for target enzymes?

  • Methodological Answer : Employ structure-activity relationship (SAR) studies by systematically modifying substituents (e.g., replacing dimethylamino with cyclic amines) and evaluating inhibition constants (KiK_i) via enzymatic assays. Use molecular docking to predict binding interactions with target active sites (e.g., kinase domains). Cross-reference with pharmacophore models from related compounds (e.g., ranitidine analogs in ) to prioritize synthetic targets .

Q. How can researchers address discrepancies between in vitro and in vivo pharmacokinetic data for this compound?

  • Methodological Answer : Conduct bioavailability studies comparing dissolution profiles (e.g., USP apparatus) with in vivo plasma concentration-time curves. Use physiologically based pharmacokinetic (PBPK) modeling to account for metabolic differences (e.g., cytochrome P450 interactions). Include metabolite identification via LC-MS/MS and adjust formulations (e.g., nanoemulsions) to bridge gaps .

Data Presentation and Reproducibility

Q. What are best practices for presenting conflicting spectral data in publications?

  • Methodological Answer : Tabulate comparative data (e.g., NMR shifts from multiple labs) and annotate deviations with potential explanations (e.g., solvent polarity, temperature). Provide raw data in supplementary materials (e.g., .cif files for crystallography) and cite repository accession numbers. Use guidelines to avoid redundancy in main text vs. supplementary tables .

Q. How to ensure methodological transparency when reporting failed synthetic attempts?

  • Methodological Answer : Detail failed conditions (e.g., solvent, catalyst, reaction time) in supplementary materials, emphasizing lessons learned (e.g., steric hindrance in cyclization steps). Follow ’s emphasis on reproducibility by providing step-by-step troubleshooting notes, such as alternative purification techniques (e.g., column chromatography vs. recrystallization) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.